Anti-HCV Potency: Chlorcyclizine vs. Cyclizine — The Para-Chloro Advantage Quantified
In a cell-based HCV-Luc infection assay (Huh7.5.1 cells, genotype 2a JFH-1 strain), racemic chlorcyclizine (CCZ) inhibited HCV infection with an EC50 of 0.044 ± 0.011 μM and a selectivity index (SI = CC50/EC50) of 994 [1]. Critically, cyclizine — which lacks only the para-chloro substituent present in chlorcyclizine — exhibited a 10-fold lower anti-HCV activity in the same study [1]. The structurally related homochlorcyclizine and hydroxyzine also demonstrated low EC50 values (~50 nM), but cyclizine's marked drop in potency was explicitly attributed to the absence of the chlorine atom, confirming the essential pharmacophoric role of this substituent [1]. This was further corroborated by mechanistic studies showing that CCZ directly targets the HCV E1 envelope glycoprotein fusion peptide, interfering with the viral membrane fusion step [2].
| Evidence Dimension | Anti-HCV activity (HCV-Luc EC50) and Selectivity Index |
|---|---|
| Target Compound Data | Racemic chlorcyclizine: EC50 = 0.044 ± 0.011 μM; CC50 = 49.8 ± 17.2 μM; SI = 994 |
| Comparator Or Baseline | Cyclizine: ~10-fold lower activity than CCZ (quantified as ~0.44 μM EC50); Hydroxyzine: EC50 ~50 nM; Homochlorcyclizine: EC50 ~50 nM |
| Quantified Difference | Chlorcyclizine is approximately 10-fold more potent than cyclizine against HCV in the same assay system |
| Conditions | HCV-Luc reporter virus (genotype 2a, JFH-1 strain) infection of Huh7.5.1 human hepatoma cells; ATPlite cytotoxicity counter-assay; dose-response confirmed in primary human hepatocytes |
Why This Matters
For any HCV antiviral screening or entry-mechanism study, substituting chlorcyclizine with cyclizine would introduce a 10-fold potency loss and fundamentally alter the structure-activity conclusions, making chlorcyclizine the required tool compound for the cyclizine-scaffold HCV entry inhibitor class.
- [1] He S, Lin B, Chu V, et al. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Sci Transl Med. 2015;7(282):282ra49. Table 1 and Results text. View Source
- [2] Hu Z, et al. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. Cell Chem Biol. 2020;27(7):780-792. DOI: 10.1016/j.chembiol.2020.04.007 View Source
